molecular formula C9H12ClN3O B1429533 (1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol CAS No. 1289091-28-6

(1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol

Cat. No.: B1429533
CAS No.: 1289091-28-6
M. Wt: 213.66 g/mol
InChI Key: LCYLKDMESXMEMM-UHFFFAOYSA-N
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Description

(1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol: is a chemical compound that belongs to the class of pyrrolidine derivatives It features a pyrrolidine ring substituted with a chloropyrimidine group and a hydroxymethyl group

Biochemical Analysis

Biochemical Properties

(1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with pyrimidine-based enzymes, which are crucial in nucleotide metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression, potentially resulting in altered cellular phenotypes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Furthermore, binding proteins such as albumin can influence its distribution in the bloodstream, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling molecules. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the precise regulation of its biochemical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol typically involves the reaction of 2-chloropyrimidine with pyrrolidine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-9-11-3-1-8(12-9)13-4-2-7(5-13)6-14/h1,3,7,14H,2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYLKDMESXMEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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